1,2-Ethanediamine, N-[(2,4,6-trimethylphenyl)methyl]-
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Overview
Description
1,2-Ethanediamine, N-[(2,4,6-trimethylphenyl)methyl]- is a chemical compound with the molecular formula C12H20N2 and a molecular weight of 192.3 g/mol . It is also known by its IUPAC name, N1-(mesitylmethyl)-1,2-ethanediamine . This compound is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) attached to an ethane-1,2-diamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-[(2,4,6-trimethylphenyl)methyl]- typically involves the reaction of 2,4,6-trimethylbenzyl chloride with ethane-1,2-diamine under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of 1,2-Ethanediamine, N-[(2,4,6-trimethylphenyl)methyl]- follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity . Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to handle larger quantities of reactants and products .
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N-[(2,4,6-trimethylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Scientific Research Applications
1,2-Ethanediamine, N-[(2,4,6-trimethylphenyl)methyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N-[(2,4,6-trimethylphenyl)methyl]- involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1,2-Ethanediamine, N-[(2,4,6-trimethylphenyl)methyl]- can be compared with other similar compounds such as:
- N,N’-bis[(2,4,6-trimethylphenyl)methyl]ethane-1,2-diamine
- N’- (2,4,6-trimethylphenyl)ethane-1,2-diamine
- N,N’-bis (2,6-dimethylphenyl)ethane-1,2-diamine
These compounds share similar structural features but differ in the number and position of the mesityl groups attached to the ethane-1,2-diamine backbone . The unique arrangement of these groups in 1,2-Ethanediamine, N-[(2,4,6-trimethylphenyl)methyl]- contributes to its distinct chemical properties and reactivity .
Properties
IUPAC Name |
N'-[(2,4,6-trimethylphenyl)methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-9-6-10(2)12(11(3)7-9)8-14-5-4-13/h6-7,14H,4-5,8,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIIZMDRJLGTLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CNCCN)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608591 |
Source
|
Record name | N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676473-67-9 |
Source
|
Record name | N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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